molecular formula C15H13FN2O3S B5731549 2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide

2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No. B5731549
M. Wt: 320.3 g/mol
InChI Key: LMMOKRSIVOFAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is a chemical compound that is commonly referred to as 'FNPA'. It is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. FNPA is a member of the thioamide family of compounds, and it is known for its potent biological activity.

Mechanism of Action

The mechanism of action of FNPA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
FNPA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FNPA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its biological activity. However, one limitation of FNPA is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on FNPA. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another area of research is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to evaluate the safety and efficacy of FNPA in human clinical trials.

Synthesis Methods

FNPA can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methyl-3-nitrobenzoic acid, followed by the addition of thionyl chloride and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure FNPA.

Scientific Research Applications

FNPA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. FNPA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-10-2-5-12(8-14(10)18(20)21)17-15(19)9-22-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOKRSIVOFAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

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